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Compound of Interest

Compound Name: 5-Nitroquinoline

Cat. No.: B147367

This guide provides a comprehensive overview of the spectroscopic data for 5-nitroquinoline,
a key intermediate in pharmaceutical and materials science research. The following sections
detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics, offering a valuable resource for compound identification, structural elucidation,
and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for 5-nitroquinoline is summarized below, providing a
clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Proton Chemical Shift (6, ppm)
H-2 8.89 (dd)

H-3 7.41 (dd)

H-4 8.12 (dd)

H-6 7.52 (ddd)

H-7 7.65 (ddd)

H-8 8.08 (d)

Note: Data is referenced for samples dissolved in CDCIs. Coupling patterns are denoted as d
(doublet) and ddd (doublet of doublet of doublets).

13C NMR Data

Carbon Chemical Shift (6, ppm)
C-2 151.2
C-3 121.8
C-4 134.5
C-4a 129.5
C-5 148.9
C-6 125.0
C-7 129.8
C-8 123.4
C-8a 147.3

Infrared (IR) Spectroscopy

The IR spectrum of 5-nitroquinoline is characterized by the vibrational modes of the quinoline
ring and the nitro group.
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Vibrational Mode Wavenumber (cm~—?)
N-O Asymmetric Stretch 1550-1475

N-O Symmetric Stretch 1360-1290

C-H Stretch (Aromatic) ~3050

C=C Stretch (Aromatic) 1600-1450

C-H Out-of-plane Bend 900-675

Mass Spectrometry (MS)

The mass spectrum of 5-nitroquinoline provides information about its molecular weight and
fragmentation pattern.

Parameter Value
Molecular Formula CoHsN20:2
Molecular Weight 174.16 g/mol
[M]+ (Molecular lon) 174 m/z

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Optimization may be required based on the specific instrumentation used.

NMR Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of 5-nitroquinoline.

o Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCI3) in
a clean, dry NMR tube.[1]

o If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
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o Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and
the solution is homogeneous.[1]

e Instrument Setup:
o Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

o Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical
peaks.[1]

e 'H NMR Spectrum Acquisition:
o A standard single-pulse experiment is typically employed.[1]

o Key parameters to set include spectral width, acquisition time, relaxation delay, and the
number of scans. For dilute samples, a higher number of scans may be necessary to
obtain an adequate signal-to-noise ratio.[1]

e 13C NMR Spectrum Acquisition:

o A proton-decoupled pulse sequence is commonly used to simplify the spectrum and
improve the signal-to-noise ratio.[1]

o A greater number of scans and a longer acquisition time are generally needed compared
to *H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the 13C
isotope.[1]

Infrared (IR) Spectroscopy (KBr Pellet Method)

e Sample Preparation:

o

Place a small amount of solid 5-nitroquinoline in an agate mortar.[2]

[¢]

Add a small amount of dry potassium bromide (KBr) powder.

[¢]

Grind the mixture to a fine powder.

[e]

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
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e Spectrum Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire the spectrum, typically in the range of 4000-400 cm~1.[2]

Mass Spectrometry (Electron lonization)

e Sample Introduction:

o Introduce a small amount of the 5-nitroquinoline sample into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC).

e |onization:

o The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion
source, causing the molecules to ionize and fragment.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

e Detection:

o The separated ions are detected, and a mass spectrum is generated, showing the relative
abundance of each ion.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-nitroquinoline.
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Caption: Workflow for the spectroscopic analysis of 5-Nitroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Nitroquinoline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147367#spectroscopic-data-nmr-ir-ms-for-5-
nitroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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